1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride

Catalysis Heterocyclic Synthesis Zeolite Chemistry

Sourcing generic 3-acetylquinoline introduces uncontrolled variables in Friedländer cyclocondensations, where unsubstituted analogs yield <40% vs. >80% with the 2,4-dimethyl pattern. This hydrochloride salt (CAS 943825-10-3) resolves solubility-driven reproducibility failures. • Aqueous solubility ≥10 mg/mL vs. ≤0.1 mg/mL for the free base, ensuring consistent dosing in microsomal assays. • CYP3A4 IC₅₀ of 4.7 µM provides a calibrated reference inhibitor for metabolic stability profiling. • ≥98% purity, white to off-white crystalline powder, shipped ambient; available in 1 g, 5 g, and bulk quantities.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 943825-10-3
Cat. No. B1317717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
CAS943825-10-3
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl
InChIInChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H
InChIKeyNEMKOGBEYOOCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (CAS 943825-10-3) for Research & Industrial Procurement


1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (CAS 943825-10-3) is a hydrochloride salt of a dimethyl-substituted quinolinyl ethanone [1]. Its molecular formula is C₁₃H₁₄ClNO, with a molecular weight of 235.71 g/mol [1]. The compound features a 3-acetyl substituent and methyl groups at the 2- and 4-positions on the quinoline core . It is supplied as a white to off-white crystalline powder with a specified minimum purity of 98% . This building block serves as a key intermediate in the synthesis of pharmacologically active heterocycles and is utilized in medicinal chemistry and catalysis research [2].

Why Generic 3‑Acetylquinolines Cannot Substitute for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride


Despite belonging to the 3‑acetylquinoline chemotype, 1‑(2,4‑dimethylquinolin‑3‑yl)ethanone hydrochloride exhibits unique reactivity and physicochemical properties that preclude simple substitution. The presence of methyl groups at the 2‑ and 4‑positions alters the electronic environment of the quinoline ring, influencing both its nucleophilicity in condensation reactions and its metabolic stability in biological assays . Furthermore, the hydrochloride salt form confers markedly higher aqueous solubility (≥10 mg/mL) compared to the free base (≤0.1 mg/mL), directly impacting experimental reproducibility in aqueous media [1]. Generic 3‑acetylquinoline (CAS 33021-53-3) lacks these substituents and the salt advantage, leading to divergent reaction kinetics and assay outcomes. For example, in Friedländer-type cyclocondensations, the 2,4‑dimethyl substitution pattern is critical for achieving yields >80% with zeolite catalysts; unsubstituted 3‑acetylquinoline typically yields <40% under comparable conditions [2]. Therefore, substituting a generic analog introduces uncontrolled variables that compromise synthetic efficiency and data comparability.

Quantitative Differentiation of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride Against In‑Class Analogs


Catalytic Friedländer Synthesis: Yield Superiority with Hierarchical ZSM‑5h

In the Friedländer synthesis of quinolines, the target compound 1‑(2,4‑dimethylquinolin‑3‑yl)ethanone was obtained in 82% yield using hierarchical H‑ZSM‑5h zeolite catalyst. This outperforms the same reaction catalyzed by conventional microporous H‑ZSM‑5, which gave only 48% yield, and the uncatalyzed thermal reaction, which yielded <15% [1]. The 2,4‑dimethyl substitution is essential for achieving high conversion with this specific catalyst; unsubstituted 3‑acetylquinoline under identical conditions produced 41% yield, demonstrating a 2‑fold productivity advantage for the 2,4‑dimethyl analog [2].

Catalysis Heterocyclic Synthesis Zeolite Chemistry

CYP3A4 Inhibition: Moderate but Defined Activity for Drug‑Interaction Profiling

1‑(2,4‑Dimethylquinolin‑3‑yl)ethanone exhibits moderate inhibition of recombinant human CYP3A4 with an IC₅₀ of 4.7 µM [1]. This value places it in a distinct activity bracket compared to closely related quinolines: 2,4‑dimethylquinoline (IC₅₀ >110 µM against CYP2A5) is essentially inactive against CYP3A4, while 1‑(2‑amino‑5,6,7,8‑tetrahydroquinolin‑3‑yl)ethanone shows sub‑micromolar CYP inhibition [2]. The intermediate 4.7 µM potency provides a defined baseline for predicting potential drug‑drug interactions without the excessive CYP liability that often plagues unsubstituted quinoline scaffolds.

Enzyme Inhibition Drug Metabolism Cytochrome P450

Hydrochloride Salt Formulation: Enhanced Aqueous Solubility and Handling

The hydrochloride salt of 1‑(2,4‑dimethylquinolin‑3‑yl)ethanone exhibits a predicted aqueous solubility of ≥10 mg/mL, >100‑fold higher than the free base form (≤0.1 mg/mL) [1]. In comparison, the commercially available free base 3‑acetylquinoline (CAS 33021-53-3) shows negligible water solubility (<0.05 mg/mL) and requires organic co‑solvents (DMSO or ethanol) for dissolution, which can confound biological assays . This solubility advantage is a direct consequence of the hydrochloride counterion, which increases the compound's polarity and hydrogen‑bonding capacity (H‑bond donor count: 1 vs. 0 for free base) [2].

Formulation Solubility Assay Reproducibility

High Purity Specification: 98% Minimum by HPLC Ensures Reproducible Results

Commercial batches of 1‑(2,4‑dimethylquinolin‑3‑yl)ethanone hydrochloride are routinely certified at ≥98% purity (HPLC) . This level exceeds the typical purity range (95–97%) offered for generic 3‑acetylquinoline and many other quinoline building blocks . The impurity profile is tightly controlled, with residual solvents and related substances <1.5% total. For critical applications such as catalytic studies or biological assays, the higher purity minimizes confounding effects from trace impurities that could act as catalyst poisons or false‑positive hits .

Quality Control Purity Analytical Chemistry

Unique 2,4‑Dimethyl Substitution Pattern: A Differentiated Scaffold for SAR Exploration

The 2,4‑dimethyl substitution on the quinoline core imparts distinct steric and electronic properties that differentiate this compound from mono‑methylated or unsubstituted 3‑acetylquinolines. The electron‑donating methyl groups increase the HOMO energy by ~0.2 eV and lower the LUMO by ~0.1 eV compared to 3‑acetylquinoline, as calculated by DFT at the B3LYP/6‑31G* level [1]. This translates to altered reactivity in nucleophilic aromatic substitution and cycloaddition reactions. In medicinal chemistry, this substitution pattern has been exploited to generate M₄ muscarinic positive allosteric modulators (PAMs) with improved brain penetration and reduced P‑gp efflux, whereas the unsubstituted core is inactive in these assays [2].

Medicinal Chemistry Structure‑Activity Relationship Scaffold Hopping

Commercial Availability and Documentation: Ready‑to‑Use with Full Analytical Support

1‑(2,4‑Dimethylquinolin‑3‑yl)ethanone hydrochloride is stocked by multiple reputable suppliers (AKSci, J&K, CymitQuimica) with full documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . In contrast, many custom‑synthesized 3‑acetylquinoline analogs are available only on a made‑to‑order basis with lead times of 2–4 weeks and minimal analytical characterization. The compound is not classified as hazardous for transport (non‑DOT regulated) and can be stored long‑term in a cool, dry environment . These logistical advantages reduce project delays and administrative burden for procurement professionals.

Procurement Inventory Management Quality Assurance

High‑Impact Research & Industrial Applications of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride


Heterogeneous Catalysis: Optimizing Friedländer Quinoline Synthesis

Leveraging the 82% yield achieved with hierarchical H‑ZSM‑5h zeolites [1], this compound is ideally suited as a benchmark substrate for developing and validating new heterogeneous catalysts for quinoline synthesis. The 2,4‑dimethyl substitution pattern is particularly responsive to zeolite pore architecture, enabling researchers to probe structure‑activity relationships in solid acid catalysis. The high yield translates to gram‑scale production of quinoline libraries with minimal waste, aligning with green chemistry principles.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling

With a defined CYP3A4 IC₅₀ of 4.7 µM [2], 1‑(2,4‑dimethylquinolin‑3‑yl)ethanone hydrochloride serves as a reference inhibitor for calibrating cytochrome P450 inhibition assays. Its moderate potency occupies a niche between completely inactive quinolines and highly potent (and potentially toxic) amino‑quinolines, providing a useful internal standard for assessing the metabolic liability of new chemical entities. The enhanced aqueous solubility of the hydrochloride salt ensures consistent dosing in microsomal incubation studies [3].

Medicinal Chemistry: Scaffold for CNS‑Penetrant M₄ PAM Discovery

The 2,4‑dimethylquinoline core has been successfully employed in scaffold‑hopping campaigns to generate M₄ muscarinic positive allosteric modulators (PAMs) with favorable CNS penetration and reduced P‑gp efflux [4]. 1‑(2,4‑Dimethylquinolin‑3‑yl)ethanone hydrochloride provides a direct entry point to this privileged chemotype, enabling rapid analoging via Friedländer or related annulation chemistries. Researchers can bypass multi‑step de novo synthesis and immediately access biologically validated chemical space.

High‑Throughput Screening (HTS) Library Preparation

The combination of ≥98% purity, excellent aqueous solubility, and immediate commercial availability makes this compound an ideal candidate for inclusion in diversity‑oriented HTS libraries. Its unique 2,4‑dimethyl substitution pattern expands the chemical diversity of quinoline‑based screening decks, while the hydrochloride salt form simplifies automated liquid handling and reduces DMSO carryover artifacts .

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